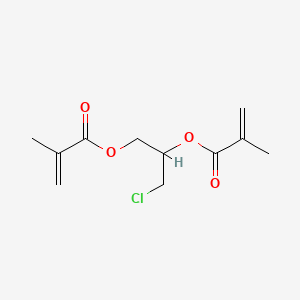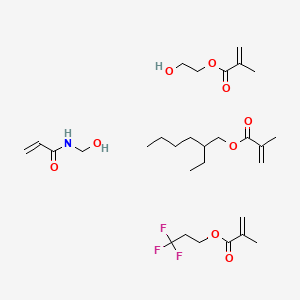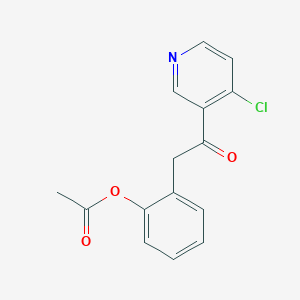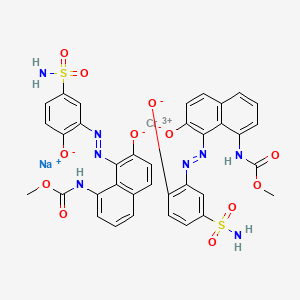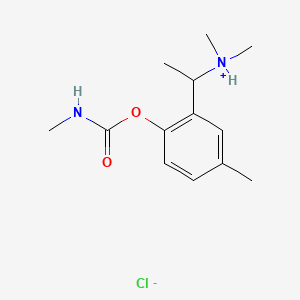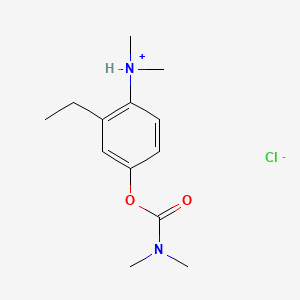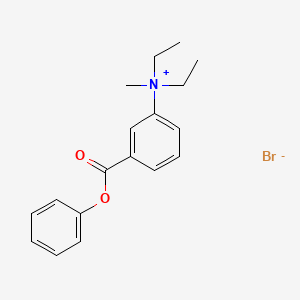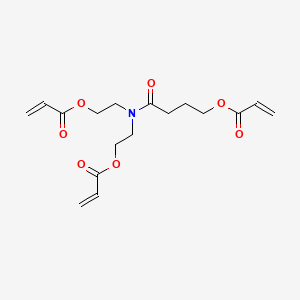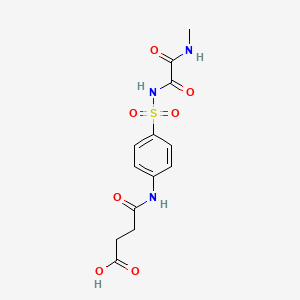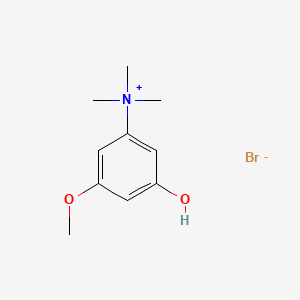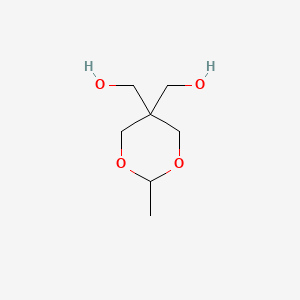
2-Methyl-1,3-dioxane-5,5-dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-dioxane-5,5-dimethanol is an organic compound with the molecular formula C7H14O4 It is a dioxane derivative characterized by the presence of two hydroxymethyl groups attached to the dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxane-5,5-dimethanol can be synthesized through the reaction of epoxides with alcohols under specific conditions. One common method involves the reaction of propylene oxide with isopropanol at controlled temperatures and pressures. The reaction typically requires a catalyst to facilitate the formation of the dioxane ring and the subsequent attachment of hydroxymethyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to meet industrial standards .
化学反応の分析
Types of Reactions
2-Methyl-1,3-dioxane-5,5-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters
科学的研究の応用
2-Methyl-1,3-dioxane-5,5-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-Methyl-1,3-dioxane-5,5-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
- 1,3-Dioxane-5,5-dimethanol
- 5,5-Dimethyl-2-nitromethyl-1,3-dioxane
- 5,5-Diethyl-2-phenyl-1,3-dioxane
Uniqueness
The specific arrangement of functional groups allows for unique interactions and reactions, making it valuable in various research and industrial contexts .
特性
CAS番号 |
5653-70-3 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-2-methyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C7H14O4/c1-6-10-4-7(2-8,3-9)5-11-6/h6,8-9H,2-5H2,1H3 |
InChIキー |
QYSOFXYWZFPSCB-UHFFFAOYSA-N |
正規SMILES |
CC1OCC(CO1)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


